N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)12(16)15-9-14(17)7-4-5-11-10(14)6-8-18-11/h6,8,17H,4-5,7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSVSVSUJIDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCCC2=C1C=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Rings: The target’s tetrahydrobenzofuran is a bicyclic, oxygen-containing heterocycle, while compared compounds are monocyclic pyridines. This difference influences electronic properties (e.g., aromaticity in pyridine vs. partial saturation in benzofuran) and solubility.
- Substituents : The target’s hydroxyl group may enhance hydrophilicity, whereas pyridine derivatives often feature halogens (Cl, I) or formyl groups, which are electron-withdrawing and modulate reactivity.
- Pivalamide Positioning : In pyridine derivatives, pivalamide is directly attached to the ring, whereas in the target, it is linked via a methylene group, reducing steric strain.
Molecular Weight and Physicochemical Properties
Pyridine-based analogs exhibit molecular weights ranging from 255.70 to 440.10 g/mol. The absence of halogen atoms (e.g., Cl, I) in the target compound likely reduces its molecular weight compared to iodinated derivatives (e.g., 366.58–440.10 g/mol in –2). The hydroxyl group in the target may improve aqueous solubility relative to halogenated pyridines, which are typically lipophilic.
Commercial Availability and Pricing
- 1 g pricing : $400–500
- Bulk discounts for 25 g: ~12x unit cost (e.g., $4800 for 25 g vs. $400 for 1 g) .
Halogenated derivatives (e.g., iodo-substituted) command higher prices, likely due to synthetic complexity .
Research Implications
- Synthetic Challenges : The tetrahydrobenzofuran core in the target may require specialized synthetic routes (e.g., cyclization or oxidation) compared to pyridine derivatives, which are often modularly functionalized via cross-coupling .
- The target’s hydroxyl group could mimic bioactive natural products, suggesting utility in targeting oxidative stress pathways.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide is a compound that incorporates a tetrahydrobenzofuran moiety, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 263.34 g/mol. The compound features a hydroxyl group and a carboxamide group that may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydrobenzofuran can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms.
- Analgesic Effects : The compound may also exhibit analgesic properties by modulating pain pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the hydroxyl and carboxamide groups facilitates interactions with enzymes involved in disease processes.
- Receptor Binding : The compound may act as a ligand for specific receptors in the central nervous system or peripheral tissues.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals and reduce oxidative stress.
Research Findings
Several studies have investigated the biological activity of similar compounds. Below are notable findings related to this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A study reported that a tetrahydrobenzofuran derivative significantly reduced inflammation markers in murine models of arthritis. The compound inhibited the expression of pro-inflammatory cytokines (e.g., TNF-alpha) and reduced joint swelling.
- Neuroprotection in Alzheimer's Disease Models : In vitro studies demonstrated that compounds similar to this compound protected neuronal cells from amyloid-beta-induced toxicity by reducing oxidative stress and apoptosis.
- Pain Modulation : Clinical trials involving tetrahydrobenzofuran derivatives showed promise in reducing pain levels in patients with chronic pain conditions without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
